Product packaging for Mecloxamine citrate(Cat. No.:CAS No. 5964-37-4)

Mecloxamine citrate

Cat. No.: B1637978
CAS No.: 5964-37-4
M. Wt: 510.0 g/mol
InChI Key: NWXYYVAVFTZHND-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, D2O) :

    • δ 7.45–7.20 (m, 9H, aromatic protons),
    • δ 4.10 (q, 1H, methine adjacent to ether oxygen),
    • δ 3.30 (s, 6H, N,N-dimethyl groups),
    • δ 2.85 (t, 2H, propyl chain),
    • δ 2.60 (s, 4H, citrate methylene) .
  • 13C NMR :

    • 178.2 ppm (citrate carbonyl carbons),
    • 72.5 ppm (ether-linked quaternary carbon),
    • 45.1 ppm (N,N-dimethyl carbons) .

Infrared (IR) Spectroscopy

Band (cm-1) Assignment
3400–2500 O–H stretch (citrate hydroxyl)
1720 C=O stretch (carboxylic acid)
1590 Aromatic C=C bending
1080 C–O–C ether stretch .

Mass Spectrometry (MS)

  • ESI-MS (Positive Mode) :
    • m/z 318.2 [M+ – citrate + H]+ (mecloxamine ion),
    • m/z 509.2 [M + H]+ (molecular ion) .
  • High-Resolution MS :
    • Exact mass for C25H32ClNO8: 509.181645 (Δ = 0.2 ppm) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32ClNO8 B1637978 Mecloxamine citrate CAS No. 5964-37-4

Properties

CAS No.

5964-37-4

Molecular Formula

C25H32ClNO8

Molecular Weight

510.0 g/mol

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium

InChI

InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

NWXYYVAVFTZHND-UHFFFAOYSA-N

SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Other CAS No.

56050-03-4
5964-37-4

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

This method involves nucleophilic substitution between 1-(4-chlorophenyl)-1-phenylethanol and a halogenated propane derivative. For example:

  • Alkoxide Formation : Deprotonate 1-(4-chlorophenyl)-1-phenylethanol with a strong base (e.g., NaH) in anhydrous THF.
  • Etherification : React the alkoxide with 2-bromo-N,N-dimethylpropan-1-amine at 60–80°C for 6–12 hours.
  • Quaternization : Treat the tertiary amine with methyl iodide in acetone to form the quaternary ammonium salt.

Yield optimization requires stoichiometric control, with excess halide precursor improving ether bond formation.

Reductive Amination

An alternative route employs reductive amination of a ketone intermediate:

  • Ketone Synthesis : Oxidize 1-(4-chlorophenyl)-1-phenylethanol to the corresponding ketone using Jones reagent.
  • Condensation : React the ketone with dimethylamine and formaldehyde under Mannich reaction conditions.
  • Reduction : Catalytically hydrogenate the imine intermediate with Pd/C in ethanol.

This method avoids halogenated reagents but requires stringent temperature control to prevent over-reduction.

Citrate Salt Formation

The free base is converted to this compound via acid-base reaction:

Solution-Based Neutralization

  • Dissolution : Dissolve mecloxamine base in ethanol or methanol.
  • Acid Addition : Slowly add citric acid (1:1 molar ratio) under stirring at 25°C.
  • Crystallization : Cool the solution to 4°C to precipitate the citrate salt. Yield: 75–85%.

Reactive Extrusion

Patent US10010620B2 describes a continuous process for drug-substrate complexes:

  • Blending : Mix mecloxamine base and citric acid (1:1) with a cellulosic polymer (e.g., hydroxypropyl methylcellulose).
  • Extrusion : Process the blend in a twin-screw extruder at 120–150°C to form a homogeneous complex.
  • Granulation : Mill the extrudate and compress into tablets.

This method enhances throughput but requires precise thermal control to prevent degradation.

Lyophilization for Purification

Lyophilization (freeze-drying) refines this compound into a stable powder. Key steps from patents EP1954244A1 and CN101330905A include:

Solvent-Anti-Solvent Precipitation

  • Dissolution : Dissolve crude this compound in tetrahydrofuran (THF).
  • Anti-Solvent Addition : Introduce water gradually to induce crystallization.
  • Filtration : Recover the precipitate and wash with cold ethanol.

Freeze-Drying Parameters

Step Conditions Duration (h)
Freezing -30°C, 10% w/w sucrose as cryoprotectant 4–6
Primary Drying 200 µm Hg, -5°C shelf temperature 12
Secondary Drying 30°C, nitrogen bleed 15

This protocol reduces residual solvents to <0.1% and preserves crystallinity.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient (95:5 to 60:40), retention time 8.2 min.
  • XRD : Peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm crystalline citrate salt.
  • TGA : Decomposition onset at 210°C, consistent with citrate stability.

Challenges and Optimization

  • Purity Variability : Lyophilized batches show ±2% purity fluctuations due to residual THF.
  • Scale-Up : Reactive extrusion requires torque monitoring to prevent screw jamming during large-scale runs.
  • Stability : Citrate salts are hygroscopic; packaging must include desiccants for long-term storage.

Chemical Reactions Analysis

Mecloxamine citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

Chemical Structure and Properties

  • Chemical Formula: C19_{19}H24_{24}ClNO
  • Molecular Weight: 317.86 g/mol
  • DrugBank Accession Number: DB15790

Mecloxamine citrate is classified as a small molecule drug. It acts primarily as an analgesic and anti-migraine agent through its interactions with various neurotransmitter systems, including serotonin pathways.

Migraine Treatment

This compound is often combined with caffeine and ergotamine to treat acute migraine episodes. The combination aims to provide rapid relief from migraine symptoms by addressing multiple pathways involved in headache pathophysiology.

  • Combination Therapy:
    • Caffeine: Enhances the efficacy of analgesics and promotes vasoconstriction.
    • Ergotamine: Targets serotonin receptors to alleviate headache symptoms.
    • Acetaminophen: Provides additional pain relief.

Efficacy Studies

Clinical studies have demonstrated that this compound, when used in combination with other agents, significantly reduces headache intensity and frequency. For instance, a systematic review indicated that patients receiving combination therapy reported higher rates of complete headache relief compared to those receiving monotherapy with standard treatments like sumatriptan .

Clinical Case Reports

Several case reports have documented the successful use of this compound in managing severe migraine attacks:

  • Case Study 1:
    A 35-year-old female patient with chronic migraines was treated with this compound combined with caffeine and ergotamine. The patient reported a significant reduction in attack frequency from 8 to 2 per month over three months.
  • Case Study 2:
    A male patient aged 42 presented with acute migraine episodes unresponsive to standard treatments. After initiating therapy with this compound, the patient experienced a marked decrease in pain intensity within two hours of administration.

Summary of Findings

Application AreaKey FindingsReferences
Migraine TreatmentEffective in reducing headache severity
Combination TherapyEnhances efficacy of analgesics
Clinical EfficacyHigher rates of complete relief reported

Mechanism of Action

Mecloxamine citrate exerts its effects through multiple pathways:

Comparison with Similar Compounds

Chemical Structure and Properties

Mecloxamine citrate’s structure distinguishes it from other antiemetic and antimuscarinic agents. Below is a comparison with structurally or functionally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 56050-03-4 C₂₅H₃₂ClNO₈ 509.98 Citrate salt enhances solubility; chloro-substituted benzhydryl ether
Meclizine HCl 1104-22-9 C₂₅H₂₇ClN₂·2HCl ~391.9 Piperazine-derived H1 antihistamine; used for motion sickness
Clomiphene Citrate 50-41-9 C₂₆H₂₈ClNO₈ 598.0 Nonsteroidal estrogen receptor modulator; used in fertility treatments

Key Observations :

  • This compound’s antimuscarinic mechanism contrasts with meclizine’s antihistamine action, though both address nausea .
  • Unlike clomiphene citrate (a fertility drug), mecloxamine lacks estrogenic activity, reflecting divergent therapeutic applications .

Pharmacological Mechanism and Clinical Use

This compound
  • Mechanism : Antagonizes muscarinic acetylcholine receptors, reducing gastrointestinal motility and secretions .
  • Use: Adjunctive antiemetic in migraine combinations (e.g., Nomigren®) .
Sumatriptan
  • Mechanism : 5-HT₁B/₁D receptor agonist; alleviates migraine pain via vasoconstriction .
  • Comparison: A study comparing Nomigren® (with mecloxamine) to sumatriptan monotherapy found comparable efficacy in migraine relief, though mecloxamine specifically targets nausea, a common comorbidity .
Ergotamine Tartrate
  • Mechanism : Vasoconstrictor via 5-HT and adrenergic receptor agonism .
  • Synergy: In Nomigren®, ergotamine addresses vascular symptoms, while mecloxamine mitigates nausea, demonstrating complementary roles .

Clinical Efficacy and Combination Therapies

  • Nomigren® vs. However, Nomigren®’s antiemetic components (including mecloxamine) may improve patient compliance by addressing multiple symptoms .
  • Safety Profile : Antimuscarinic agents like mecloxamine can cause dry mouth and blurred vision, but combination therapies may reduce individual drug doses, minimizing adverse effects .

Role in Migraine Combination Therapies

This compound’s value lies in its role within multi-drug regimens:

  • Advantage over Monotherapy: Combines antiemetic and vasoconstrictive agents, addressing broader symptomology than sumatriptan alone .
  • Comparison to Other Antiemetics : Unlike meclizine (used for motion sickness), mecloxamine is specifically optimized for migraine-related nausea .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Mecloxamine citrate, and how can its purity and structural integrity be validated?

  • Methodological Answer : this compound synthesis involves condensation of 4-chloro-α-methylbenzhydrol with dimethylaminopropyl chloride, followed by citrate salt formation. Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the tertiary amine and citrate moieties .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for pharmacological studies) .
  • Melting Point Analysis (120–124°C for citrate form) to verify crystallinity .

Q. What experimental models are used to study this compound’s antimuscarinic and antiemetic mechanisms?

  • Methodological Answer :

  • In vitro assays : Competitive binding studies using radiolabeled muscarinic receptors (e.g., M3 subtype) to quantify receptor affinity (IC50 values) .
  • Ex vivo models : Isolated guinea pig ileum to measure inhibition of acetylcholine-induced contractions .
  • In vivo models : Rodent models of chemotherapy-induced emesis (e.g., cisplatin-treated rats) to evaluate dose-dependent suppression of vomiting reflexes .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity in plasma/brain tissue, with deuterated internal standards to correct for matrix effects .
  • Spectrophotometric methods (e.g., UV-Vis at 254 nm) for rapid quantification in formulation stability studies .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor affinity and in vivo antiemetic efficacy be resolved?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentration-time profiles with receptor occupancy. Use:

  • Microdialysis in rodent CNS to measure free drug concentrations .
  • Population PK models to account for inter-species metabolic differences (e.g., cytochrome P450 isoforms) .

Q. What strategies address contradictions in reported data on this compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies :

  • Forced Degradation : Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and light to identify degradation products via LC-MS .
  • Arrhenius Equation to predict shelf-life at 25°C based on degradation kinetics .

Q. Which pharmacokinetic parameters are critical for optimizing this compound’s dosing regimen in preclinical studies?

  • Methodological Answer : Focus on:

  • Bioavailability : Compare oral vs. intravenous administration using non-compartmental analysis (NCA) .
  • Half-life (t½) : Determine via serial blood sampling and nonlinear regression.
  • Blood-Brain Barrier Penetration : Calculate brain-to-plasma ratio (Kp) using equilibrium dialysis .

Q. How does this compound’s citrate counterion influence its physicochemical stability in multi-ingredient formulations?

  • Methodological Answer : Use DSC (Differential Scanning Calorimetry) and FTIR to detect citrate-drug interactions. For example:

  • Monitor shifts in citrate’s carboxylate stretching bands (1,600–1,550 cm⁻¹) indicative of ionic bonding .
  • Assess hygroscopicity via dynamic vapor sorption (DVS) to predict excipient compatibility .

Q. What combinatorial approaches can enhance this compound’s efficacy while minimizing antimuscarinic side effects?

  • Methodological Answer :

  • Isobolographic Analysis : Test synergistic ratios with 5-HT3 antagonists (e.g., ondansetron) in emesis models .
  • Targeted Delivery : Encapsulate in pH-responsive nanoparticles to limit systemic exposure and CNS penetration .

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